molecular formula C19H13BrN2O2 B2853781 methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 223690-87-7

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2853781
CAS No.: 223690-87-7
M. Wt: 381.229
InChI Key: OTLARVHEQRFRQK-UHFFFAOYSA-N
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Description

“Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” is a chemical compound that is a derivative of indole . It has been extracted from marine Streptomyces sp. 060524 . Its unique conformation potentially endows it with significant biological activity .


Synthesis Analysis

The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride with 1- (2.21 g, 12 mmol). The mixture was refluxed for 3 hours, until the TLC indicated the reaction was completed . The solvent was then evaporated to dryness, yielding the crude product that was then purified to obtain a single crystal of high quality .


Molecular Structure Analysis

The molecular structure of “this compound” is C19H17BrN2O2 . It is orthorhombic, P212121 (no. 19), with a = 9.3764(3) Å, b = 9.7644(3) Å, c = 17.9519(6) Å, V = 1643.58(9) Å3, Z = 4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include CH activation of the vinyl and aryl moieties, followed by reductive elimination and reoxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its crystal structure, which indicates the presence of intermolecular N-H…O hydrogen bond . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Antidiabetic Agent Research

Methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for potential antidiabetic applications. One study synthesized compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3), and tested them for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. Notably, a compound identified as DM5 exhibited potent antidiabetic activity (Choudhary et al., 2011).

Antifilarial Chemotherapy

Another significant area of research involves the use of substituted 9H-pyrido[3,4-b]indoles in antifilarial chemotherapy. Various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have shown promising results against Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi, key species in filarial infections. The study highlighted that specific substituents at positions 1 and 3 in beta-carbolines enhance antifilarial activity (Srivastava et al., 1999).

Mass Spectrometry Applications

The compound and its derivatives have been used in mass spectrometry, particularly in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Studies have explored the use of beta-carbolines as matrices for MALDI/TOF-MS in analyzing proteins and sulfated oligosaccharides, demonstrating their effectiveness in both positive and negative modes (Nonami et al., 1997).

Analytical Chemistry and Food Safety

In the realm of analytical chemistry and food safety, derivatives of this compound have been identified in studies focusing on the detection and quantification of heterocyclic amines in foodstuffs, particularly in thermally processed meat. These compounds are implicated in various human diseases and have been analyzed using methodologies like LC-MS and LC-MS/MS (Crotti et al., 2010).

Future Directions

The unique conformation of “methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate” potentially endows it with significant biological activity . This suggests that it could be further explored for potential applications in various fields, such as medicinal chemistry .

Properties

IUPAC Name

methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c1-24-19(23)16-10-14-13-7-2-3-8-15(13)21-18(14)17(22-16)11-5-4-6-12(20)9-11/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLARVHEQRFRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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